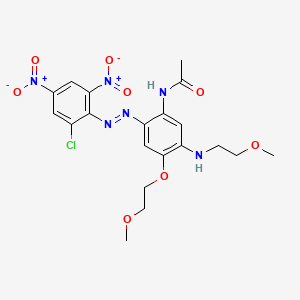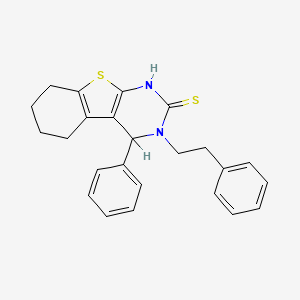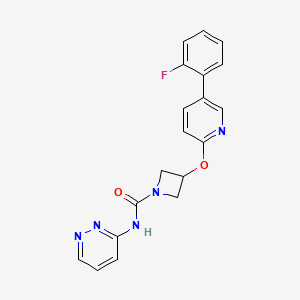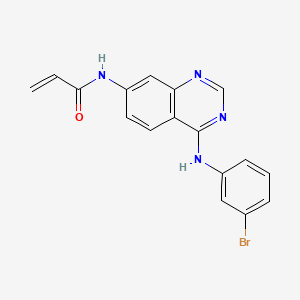
Pseudoephedrine, benzoate (ester), hydrochloride, (+)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pseudoephedrine, benzoate (ester), hydrochloride, (+)- is a chemical compound derived from pseudoephedrine, a sympathomimetic amine commonly used as a decongestant. This compound is a benzoate ester of pseudoephedrine hydrochloride, which enhances its solubility and stability. Pseudoephedrine itself is a diastereomer of ephedrine and is known for its vasoconstrictive properties, making it effective in reducing nasal congestion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pseudoephedrine, benzoate (ester), hydrochloride, (+)- typically involves the esterification of pseudoephedrine with benzoic acid, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of pseudoephedrine, benzoate (ester), hydrochloride, (+)- is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the extraction of pseudoephedrine from natural sources such as the Ephedra plant, followed by chemical modification to produce the desired ester and hydrochloride salt .
Analyse Chemischer Reaktionen
Types of Reactions
Pseudoephedrine, benzoate (ester), hydrochloride, (+)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and pseudoephedrine N-oxide.
Reduction: Reduction reactions can convert the ester back to pseudoephedrine.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Benzoic acid and pseudoephedrine N-oxide.
Reduction: Pseudoephedrine.
Substitution: Various substituted pseudoephedrine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pseudoephedrine, benzoate (ester), hydrochloride, (+)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a starting material for the synthesis of other complex molecules.
Biology: Studied for its effects on adrenergic receptors and its potential use in modulating biological pathways.
Medicine: Investigated for its decongestant properties and potential use in treating respiratory conditions.
Industry: Utilized in the production of pharmaceuticals and as a precursor for the synthesis of other active pharmaceutical ingredients
Wirkmechanismus
The mechanism of action of pseudoephedrine, benzoate (ester), hydrochloride, (+)- involves its interaction with adrenergic receptors. It primarily acts as an agonist at alpha-adrenergic receptors, leading to vasoconstriction and reduced nasal congestion. The compound also inhibits the release of inflammatory mediators, further contributing to its decongestant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ephedrine: A closely related compound with similar sympathomimetic properties but stronger central nervous system effects.
Phenylephrine: Another decongestant with a similar mechanism of action but different chemical structure.
Methamphetamine: A potent central nervous system stimulant derived from pseudoephedrine but with significant abuse potential
Uniqueness
Pseudoephedrine, benzoate (ester), hydrochloride, (+)- is unique due to its enhanced solubility and stability compared to pseudoephedrine alone. This makes it more suitable for certain pharmaceutical formulations and applications .
Eigenschaften
CAS-Nummer |
7699-91-4 |
|---|---|
Molekularformel |
C17H20ClNO2 |
Molekulargewicht |
305.8 g/mol |
IUPAC-Name |
[(1S,2S)-2-(methylamino)-1-phenylpropyl] benzoate;hydrochloride |
InChI |
InChI=1S/C17H19NO2.ClH/c1-13(18-2)16(14-9-5-3-6-10-14)20-17(19)15-11-7-4-8-12-15;/h3-13,16,18H,1-2H3;1H/t13-,16+;/m0./s1 |
InChI-Schlüssel |
FYNPFHSNOVRHTR-MELYUZJYSA-N |
Isomerische SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)OC(=O)C2=CC=CC=C2)NC.Cl |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-[[2-Hydroxy-4-(2-oxo-1-pyrrolidinyl)phenyl]azo]phenyl]acetamide](/img/structure/B12697571.png)
![N-(4-Butylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12697578.png)









![7,18-bis(3-sulfanylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12697662.png)
